

# 2-Bromo-1,3-dichloro-5-fluorobenzene solubility data

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## Compound of Interest

Compound Name: 2-Bromo-1,3-dichloro-5-fluorobenzene

Cat. No.: B1288648

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## An In-Depth Technical Guide to the Solubility Profile of 2-Bromo-1,3-dichloro-5-fluorobenzene

This guide provides a comprehensive framework for understanding and determining the solubility of **2-Bromo-1,3-dichloro-5-fluorobenzene** (CAS: 263333-82-0). Recognizing the absence of publicly available quantitative solubility data for this compound, this document serves as a detailed procedural whitepaper for researchers, process chemists, and drug development professionals. We will delve into the theoretical underpinnings of solubility for this specific molecular structure and provide field-proven, step-by-step protocols for its empirical determination.

## Introduction: The "Why" of Solubility

**2-Bromo-1,3-dichloro-5-fluorobenzene** is a halogenated aromatic compound. Such structures are common building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.<sup>[1][2]</sup> The success of any synthetic route or formulation process hinges on the compound's solubility. Poor solubility can lead to significant challenges, including:

- In Drug Discovery: Unreliable results in biological assays, underestimated toxicity, and poor bioavailability, ultimately increasing development costs and the risk of late-stage failure.<sup>[3][4][5]</sup>

- In Process Chemistry: Difficulties in reaction work-ups, purification, and crystallization, impacting yield, purity, and scalability.

This guide provides the necessary protocols to generate the robust solubility data required to mitigate these risks.

## Physicochemical Profile and Theoretical Context

Understanding the fundamental properties of a compound is the first step in predicting its solubility behavior.

Table 1: Physicochemical Properties of **2-Bromo-1,3-dichloro-5-fluorobenzene** and Related Isomers

Property	Value	Source
IUPAC Name	2-Bromo-1,3-dichloro-5-fluorobenzene	[6]
CAS Number	263333-82-0	[6][7]
Molecular Formula	C <sub>6</sub> H <sub>2</sub> BrCl <sub>2</sub> F	[1][6]
Molecular Weight	243.88 g/mol	[6]
Physical Form	White to Yellow Solid	
Boiling Point	~234 °C at 760 mmHg (Data for isomer 17318-08-0)	[1][2]
Density	~1.823 g/cm <sup>3</sup> (Data for isomer 17318-08-0)	[1][2]
InChI Key	OSXAPJFZNJFFJS-UHFFFAOYSA-N	[6]

Causality Behind Expected Solubility: The structure—a benzene ring heavily substituted with electronegative halogens—governs its solubility. The molecule is non-polar and hydrophobic. The high degree of halogenation makes it dense and solid at room temperature.[8] Based on the principle of "like dissolves like," we can predict:

- **Low Aqueous Solubility:** The compound lacks hydrogen bond donors or acceptors, making it poorly soluble in water and other polar protic solvents.
- **Higher Solubility in Organic Solvents:** It is expected to be more soluble in non-polar organic solvents (e.g., hexane, toluene) and polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran, acetone) that can engage in dipole-dipole interactions.

Given its likely role as a synthetic intermediate, determining its solubility in common reaction and purification solvents is paramount.

## Part 1: Thermodynamic "Equilibrium" Solubility Determination

Thermodynamic solubility is the true equilibrium concentration of a compound in a solvent at a specific temperature and pressure. It represents the point of saturation where the dissolved compound is in equilibrium with its solid phase.<sup>[9]</sup> The "shake-flask" method is the universally recognized gold standard for determining this value due to its reliability and directness.<sup>[10][11]</sup>

### Experimental Protocol: Modified Shake-Flask Method

This protocol is designed to accurately measure the solubility of **2-Bromo-1,3-dichloro-5-fluorobenzene**.

**Step 1: Preparation**

- 1.1. Select a range of relevant solvents for testing (e.g., Water, pH 7.4 Phosphate-Buffered Saline (PBS), Methanol, Ethanol, Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene).
- 1.2. Prepare a series of 20 mL glass vials with PTFE-lined screw caps.
- 1.3. Accurately weigh an excess amount of **2-Bromo-1,3-dichloro-5-fluorobenzene** into each vial. An "excess" ensures that undissolved solid remains at the end of the experiment, which is critical for achieving saturation.<sup>[11]</sup> A starting point of ~20-50 mg per 5 mL of solvent is recommended.

**Step 2: Equilibration**

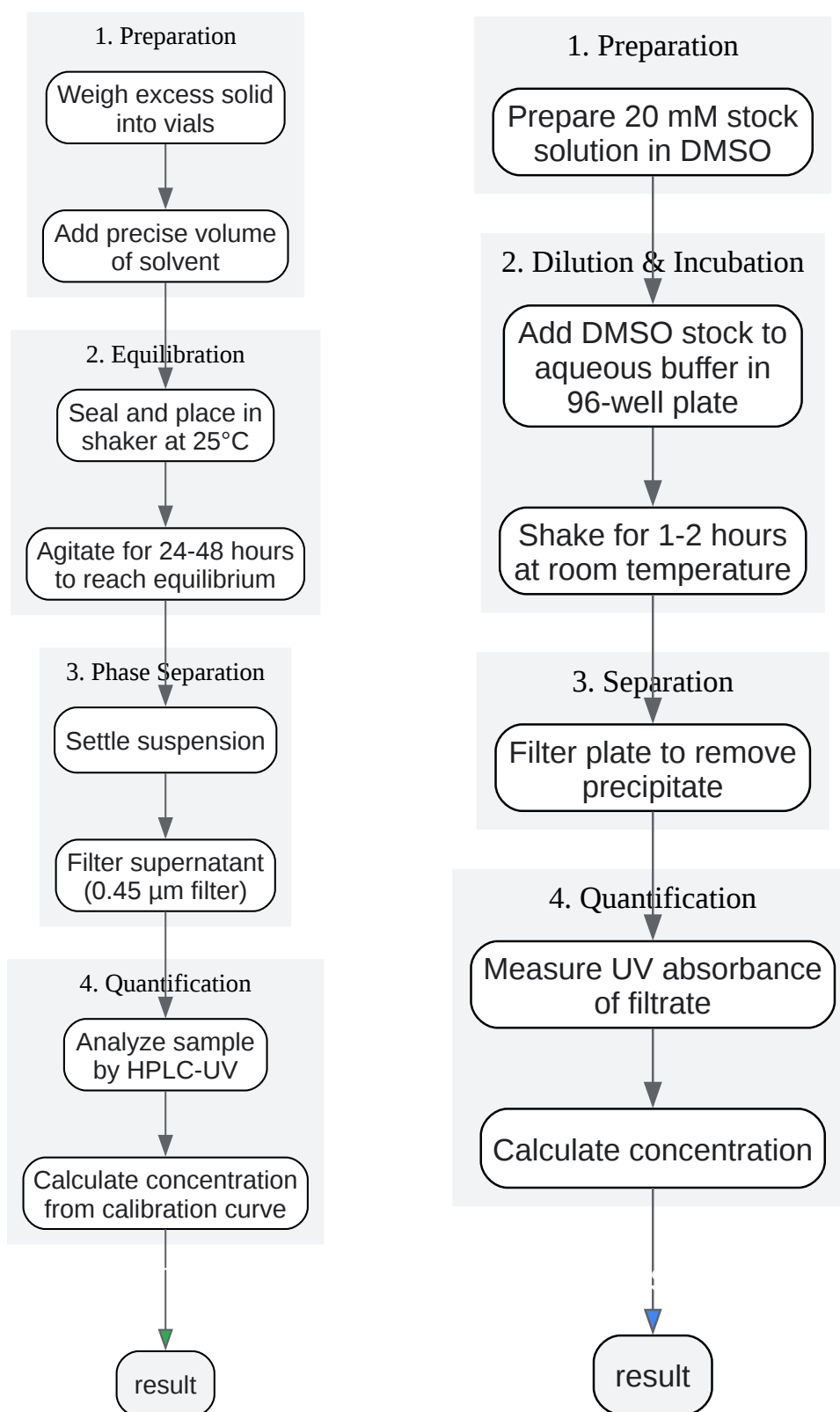
- 2.1. Add a precise volume (e.g., 5.0 mL) of the chosen solvent to each vial.
- 2.2. Seal the vials tightly.
- 2.3. Place the vials in an orbital shaker or rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C).
- 2.4. Agitate the slurries for a minimum of 24 hours. This extended time is crucial for poorly soluble compounds to ensure true thermodynamic equilibrium is reached.<sup>[3][5]</sup> For some compounds, 48-72 hours

may be necessary; this should be validated by taking measurements at multiple time points (e.g., 24h, 48h) to see if the concentration has plateaued.

Step 3: Phase Separation 3.1. After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. 3.2. Carefully withdraw a sample of the supernatant using a pipette. It is critical not to disturb the solid material at the bottom. 3.3. To remove any remaining microscopic particles, filter the supernatant through a 0.45  $\mu\text{m}$  PTFE syringe filter into a clean analysis vial. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) and sample the supernatant.[4]

Step 4: Quantification (HPLC-UV) 4.1. Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., Acetonitrile) at a known high concentration (e.g., 1 mg/mL). 4.2. Create a series of calibration standards by serially diluting the stock solution. 4.3. Analyze the calibration standards and the filtered samples by a validated HPLC-UV method. 4.4. Plot a calibration curve of UV absorbance versus concentration for the standards. 4.5. Use the equation of the line from the calibration curve to determine the concentration of the compound in the experimental samples. This concentration is the thermodynamic solubility.[9]

## Workflow Diagram: Thermodynamic Solubility



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